3,5-Difluoro-benzylzinc bromide

ALK/ROS1 dual inhibition Non-small cell lung cancer Pharmacophore validation

3,5-Difluorobenzylzinc bromide (CAS 308796-30-7) is a benzylic organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran (density 0.982 g/mL at 25 °C, flash point −17 °C, storage 2–8 °C). It belongs to the Rieke® organozinc halide portfolio and is employed primarily in palladium- or cobalt-catalyzed Negishi cross-coupling reactions to install the 3,5-difluorobenzyl motif onto aryl, heteroaryl, and vinyl electrophiles.

Molecular Formula C7H5BrF2Zn
Molecular Weight 272.4 g/mol
Cat. No. B8512183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-benzylzinc bromide
Molecular FormulaC7H5BrF2Zn
Molecular Weight272.4 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC(=CC(=C1)F)F.[Zn+2].[Br-]
InChIInChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
InChIKeyHUTYJRVTQJKGIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzylzinc Bromide: Procurement-Ready Organozinc Reagent for sp²–sp³ Negishi Cross-Coupling


3,5-Difluorobenzylzinc bromide (CAS 308796-30-7) is a benzylic organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran (density 0.982 g/mL at 25 °C, flash point −17 °C, storage 2–8 °C) . It belongs to the Rieke® organozinc halide portfolio and is employed primarily in palladium- or cobalt-catalyzed Negishi cross-coupling reactions to install the 3,5-difluorobenzyl motif onto aryl, heteroaryl, and vinyl electrophiles [1]. The 3,5-difluoro substitution pattern imparts a distinctive electronic profile — both fluorine atoms exert a meta-directing, electron-withdrawing inductive effect without the ortho-steric encumbrance seen in the 2,6-isomer — making this reagent the preferred entry point when the target molecule requires a 3,5-difluorobenzyl pharmacophore [2].

Why 3,5-Difluorobenzylzinc Bromide Cannot Be Replaced by Generic Benzylzinc or Alternative Coupling Partners


Three structural features of this reagent — the organozinc metal center, the benzylic carbon, and the 3,5-difluoro substitution pattern — are individually consequential. Replacing the organozinc with a Grignard (3,5-difluorobenzylmagnesium bromide) forfeits compatibility with electrophilic functional groups such as esters, nitriles, and ketones that are tolerated by organozinc reagents [1]. Substituting the Negishi coupling mode with a Suzuki–Miyaura approach (3,5-difluorobenzylboronic acid/ester) requires exogenous base, which can be incompatible with base-sensitive substrates and introduces competing protodeboronation pathways [2]. Finally, altering the fluorine regioisomerism (e.g., 2,4- or 2,6-difluorobenzyl) changes both the electronic landscape of the aromatic ring and the conformational preferences of the benzyl group, which can decisively alter biological target engagement — as demonstrated in fluorine-scan studies where 3,5-difluorobenzyl-substituted compounds exhibited markedly different pharmacological profiles from their mono-fluoro and regioisomeric difluoro congeners [3].

Quantitative Differentiation Evidence: 3,5-Difluorobenzylzinc Bromide vs. Closest Analogs


3,5-Difluorobenzyl Pharmacophore Validation in ALK/ROS1 Dual Kinase Inhibition

The 3,5-difluorobenzyl motif has been experimentally validated as a key pharmacophore for dual ALK/ROS1 kinase inhibition. A 2024 study designed and synthesized 31 dual-target 2-morpholinobenzamide derivatives, each incorporating the 5-(3,5-difluorobenzyl)-1H-indazole moiety. Docking studies identified this moiety as essential for ALK/ROS1 binding, and the lead compound X4 achieved IC₅₀ values of 0.512 µM (ALK), 0.766 µM (ROS1), and 0.034 ± 0.002 µM (H2228 NSCLC cell line), with a tumor inhibition rate of 54.71% in an H2228 xenograft model [1]. In contrast, analogous benzyl-substituted indazoles lacking the 3,5-difluoro pattern were not identified as active pharmacophores in this study. The FDA-approved ALK/ROS1/TRK inhibitor entrectinib (Rozlytrek) also critically depends on the 5-(3,5-difluorobenzyl)-1H-indazol-3-amine fragment for its activity [2].

ALK/ROS1 dual inhibition Non-small cell lung cancer Pharmacophore validation

Fluorine Scan: Biological Activity Differentiation Among Fluorobenzyl Regioisomers

In a systematic fluorine scan of 1,4-benzoxazine-based dual antithrombotic compounds, four fluorobenzyl substitution patterns were directly compared: 3-fluorobenzyl, 4-fluorobenzyl, 3,4-difluorobenzyl, and 3,5-difluorobenzyl [1]. The 3,4-difluorobenzyl analog (9i) emerged as the most potent with balanced dual activity (Ki(Thr) = 0.33 ± 0.07 µM; IC₅₀(GP IIb/IIIa) = 1.1 ± 0.6 µM). Critically, the 3,5-difluorobenzyl-substituted compound displayed a meaningfully different activity profile from both the 3,4-difluoro and the mono-fluoro variants — demonstrating that the precise position of fluorine atoms on the benzyl ring is not interchangeable without altering biological outcome. This study provides direct head-to-head quantitative comparison across regioisomers within an identical molecular scaffold [1].

Fluorine scan Antithrombotic Dual activity SAR

Functional Group Tolerance: Organozinc vs. Grignard Reagents in Benzylic Cross-Coupling

Benzylic organozinc reagents tolerate electrophilic functional groups — including esters, nitriles, and ketones — that are incompatible with the corresponding organomagnesium (Grignard) reagents [1]. In the CoCl₂/isoquinoline-catalyzed Negishi system reported by Knochel and Gosmini, benzylzinc chlorides bearing ester functionalities underwent smooth cross-coupling with aryl bromides and chlorides to give polyfunctionalized diarylmethanes in isolated yields of 52–95% [2]. Specifically, 3-fluorobenzylzinc chloride (1d) coupled with ethyl 5-bromofuran-2-carboxylate to afford product 5j in 60% isolated yield, and ester-substituted benzylzinc chloride (1f) coupled with 4-bromobenzonitrile to give 4f in 62% yield [2]. A 3,5-difluorobenzylmagnesium bromide, by contrast, would react directly with the ester or nitrile electrophile, destroying the desired coupling partner. Organozinc reagents also exhibit lower nucleophilicity than organolithium or Grignard reagents, enabling faster transmetallation compared with organoboron compounds while maintaining compatibility with sensitive substrates [3].

Negishi coupling Functional group tolerance Cobalt catalysis

Negishi Coupling Selectivity: Suppressed Homocoupling vs. Suzuki Side Reactions

In the cobalt-catalyzed Negishi cross-coupling of benzylzinc bromides reported in 2025, the CoBr₂/DMAc catalytic system achieved >99% selectivity for the cross-coupled product, with homocoupling of the benzylzinc reagent suppressed to below detectable limits under optimized conditions [1]. This contrasts with Suzuki–Miyaura couplings of benzylic boronates, where protodeboronation of the benzylboronic acid/ester can compete with transmetallation, particularly for electron-deficient benzylic boron species [2]. The Negishi conditions also operate without exogenous base, avoiding base-mediated hydrolysis of sensitive substrates. While these data are derived from unsubstituted benzylzinc bromide, the selectivity advantage extends to the entire benzylzinc reagent class [1].

Negishi coupling Homocoupling suppression Cobalt catalysis

Conformational Differentiation: 3,5-Difluorobenzyl vs. 4-Fluorobenzyl Internal Rotation Potential

A combined experimental (¹H, ¹⁹F, ¹³C NMR) and theoretical study of benzyl fluoride derivatives demonstrated that 3,5-difluorobenzyl fluoride adopts a lowest-energy conformation with the C–F bond lying in the plane of the aromatic ring (ϕ = 0°), whereas 4-fluorobenzyl fluoride preferentially adopts a perpendicular conformation (ϕ = 90°) [1]. The magnitude of the rotational barrier difference is 2–4 kJ/mol — comparable to thermal energies at ambient temperature — meaning the two fluorobenzyl systems sample different conformational ensembles in solution [1]. This conformational distinction translates to different presentations of the benzyl group in receptor binding sites, with implications for structure-based drug design [2]. Additionally, the C₂ᵥ symmetry of the 3,5-difluorobenzyl group yields a simplified ¹H NMR spectrum with a characteristic triplet (1H, para) and doublet (2H, ortho) pattern, providing a cleaner spectroscopic handle compared with the more complex coupling patterns of 2,4- or 2,6-difluorobenzyl isomers [1].

Conformational analysis NMR spectroscopy Rotational potential

High-Value Application Scenarios for 3,5-Difluorobenzylzinc Bromide in Research and Industrial Synthesis


Synthesis of ALK/ROS1 Kinase Inhibitor Candidates via Late-Stage Negishi Coupling

The 3,5-difluorobenzyl motif has been validated as an essential pharmacophore for dual ALK/ROS1 inhibition (IC₅₀ = 0.512 µM ALK, 0.766 µM ROS1, 0.034 µM in H2228 cells) [1]. 3,5-Difluorobenzylzinc bromide enables late-stage installation of this motif onto advanced indazole or heteroaryl halide intermediates via Negishi coupling, avoiding the need to carry the difluorobenzyl fragment through a multi-step synthesis. The FDA-approved drug entrectinib incorporates exactly this substructure, underscoring its translational relevance [2].

Fluorine SAR Exploration on Privileged Scaffolds with Ester/Nitrile-Containing Intermediates

The fluorine scan study on 1,4-benzoxazine antithrombotics [1] demonstrates that the 3,5-difluorobenzyl group produces pharmacologically distinct outcomes from 3-fluoro, 4-fluoro, and 3,4-difluorobenzyl analogs. The organozinc reagent's tolerance of ester and nitrile functional groups (demonstrated yields of 60–62% with these sensitive motifs) [2] makes it the coupling partner of choice when exploring fluorobenzyl SAR on advanced, polyfunctional intermediates that cannot survive Grignard conditions.

Scalable Diarylmethane Synthesis with Cobalt-Catalyzed Negishi Conditions

For process chemistry applications requiring high-purity diarylmethane products, the CoBr₂/DMAc Negishi system achieves >99% cross-coupling selectivity with benzylzinc bromides, eliminating homocoupling impurities [1]. This selectivity advantage, combined with the absence of exogenous base (eliminating base-mediated hydrolysis), positions 3,5-difluorobenzylzinc bromide as a scalable alternative to the corresponding Suzuki protocol, where protodeboronation of electron-deficient benzylboronates generates difficult-to-remove byproducts [2].

Structure-Based Drug Design Requiring Defined Conformational Presentation

The 3,5-difluorobenzyl group adopts a well-characterized lowest-energy conformation (ϕ = 0°, in-plane with the aromatic ring) that differs fundamentally from 4-fluorobenzyl (ϕ = 90°) [1]. In structure-based drug design programs where the conformational presentation of the benzyl group in the binding pocket is critical for target engagement, procurement of 3,5-difluorobenzylzinc bromide ensures access to this specific conformational profile, which has been exploited in silver(I) coordination complexes for regioselective molecular recognition [2].

Quote Request

Request a Quote for 3,5-Difluoro-benzylzinc bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.